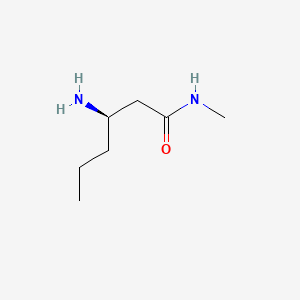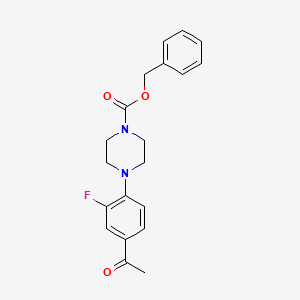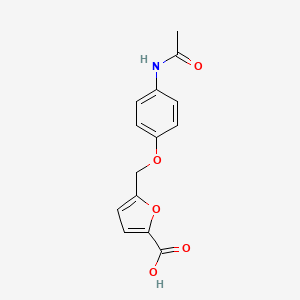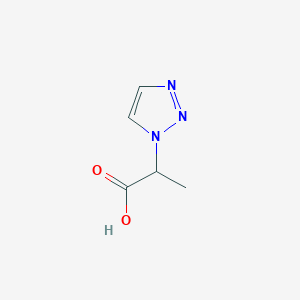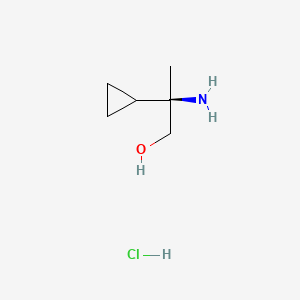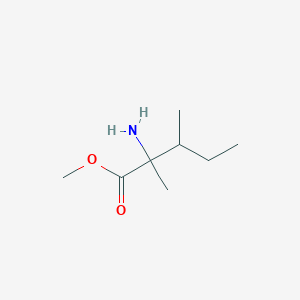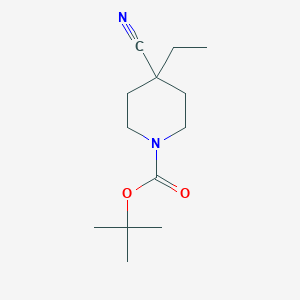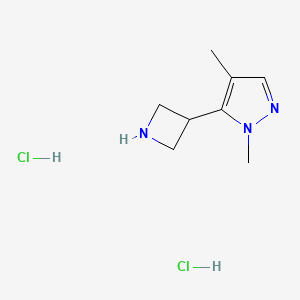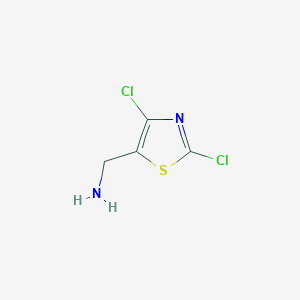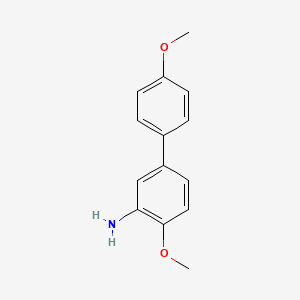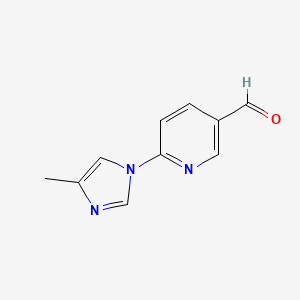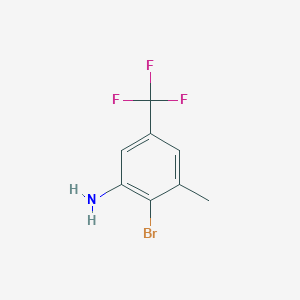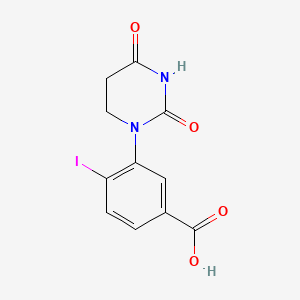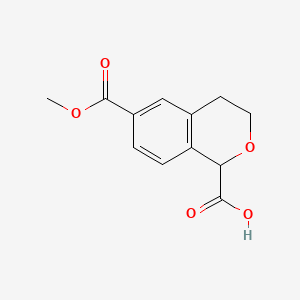
6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to a dihydrobenzopyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable phenol derivative with a methoxycarbonyl-containing reagent can lead to the formation of the desired benzopyran structure.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including esterification, cyclization, and purification steps. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity. Industrial-scale production often requires careful control of reaction parameters to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the methoxycarbonyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or influencing cellular signaling pathways. The exact mechanism depends on the specific biological context and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(methoxycarbonyl)picolinic acid: Another compound with a methoxycarbonyl group, but with a different core structure.
Benzopyran derivatives: Various benzopyran derivatives with different substituents can exhibit similar biological activities.
Uniqueness
6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness allows for the exploration of various biological and industrial applications.
Propriétés
Formule moléculaire |
C12H12O5 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
6-methoxycarbonyl-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O5/c1-16-12(15)8-2-3-9-7(6-8)4-5-17-10(9)11(13)14/h2-3,6,10H,4-5H2,1H3,(H,13,14) |
Clé InChI |
HWLKFEDHXRZQIM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C(OCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


